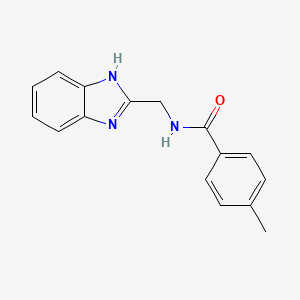

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-Benzimidazol-2-ylmethyl)-4-methylbenzamide is a chemical compound with the molecular formula C15H13N3O . It has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da . This compound is part of a broad group of compounds known as benzimidazoles, which contain nitrogen atoms in their structure and can mimic properties of DNA bases .

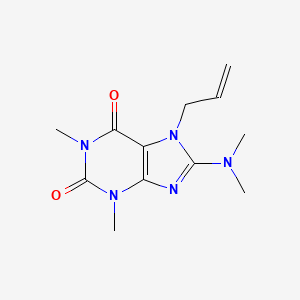

Molecular Structure Analysis

The molecular structure of N-(1H-Benzimidazol-2-ylmethyl)-4-methylbenzamide has been analyzed using various spectroscopic techniques . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set .Physical And Chemical Properties Analysis

N-(1H-Benzimidazol-2-ylmethyl)-4-methylbenzamide is a solid compound . Its molecular formula is C15H13N3O, and it has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .Aplicaciones Científicas De Investigación

Allosteric Activators of Human Glucokinase

This compound has been used in the design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase . These activators have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models . Among the derivatives synthesized, some strongly increased the catalytic action of glucokinase .

Molecular Docking Investigations

The compound has been used in molecular docking investigations for predicting the bonding interactions of these derivatives with the residues in the allosteric site of glucokinase protein . This has helped in understanding the mechanism of action of these compounds at a molecular level .

X-Ray Crystal Structure Analysis

The compound has been used in X-ray crystal structure analysis of selected benzimidazole derivatives . This has provided precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .

Hydrogen Bonding Studies

The compound has been used in studies to understand the role of hydrogen bonding in the stability of a structure . It has been found that hydrogen bonding forms a part of the molecular conformation in that the symmetry and the subsequent packing of the molecules should yield the formation of as many hydrogen bonds as possible .

C▬H…π and π…π Interactions

The compound has been used in studies to understand the role of C▬H…π and π…π interactions in the stability of a structure . These interactions lead to a three-dimensional architecture in the crystal .

Synthesis of Newer Effective Hypoglycemic Agents

The compound has been used in the synthesis of newer effective hypoglycemic agents having a distinct mechanism of action at a molecular level . These could be used as a single drug with improved safety .

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

For instance, some benzimidazoles bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes

Biochemical Pathways

These could potentially include pathways related to cell division, inflammation, and various microbial processes .

Result of Action

Given the potential modes of action discussed above, it is likely that the compound could have effects such as disruption of cell division, inhibition of microbial growth, and modulation of inflammatory responses .

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)16(20)17-10-15-18-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUAXYAOAIOIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2427369.png)

![N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427371.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2427377.png)

![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2427381.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2427385.png)

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate](/img/structure/B2427388.png)